molecular formula C13H10FNO2 B15227745 6-(2-Fluorophenyl)-2-methylnicotinic acid

6-(2-Fluorophenyl)-2-methylnicotinic acid

Cat. No.: B15227745
M. Wt: 231.22 g/mol
InChI Key: CSPFAWWRCXEYHK-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a fluorophenyl group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-Fluorophenyl)-2-methylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-methylnicotinic acid involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylacetic acid
  • 2-Methyl-6-nitrobenzoic acid
  • 6-(2-Chlorophenyl)-2-methylnicotinic acid

Uniqueness

6-(2-Fluorophenyl)-2-methylnicotinic acid is unique due to the specific positioning of the fluorophenyl and methyl groups on the nicotinic acid ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-(2-fluorophenyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c1-8-9(13(16)17)6-7-12(15-8)10-4-2-3-5-11(10)14/h2-7H,1H3,(H,16,17)

InChI Key

CSPFAWWRCXEYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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